10-Hydroxydecyl butyrate

Description

Contextualization within Natural Product Chemistry Research

While 10-Hydroxydecyl butyrate (B1204436) itself is not widely documented as a naturally occurring product, its precursors have strong roots in natural product chemistry. 10-Hydroxydecanoic acid is a well-known component of the natural world, though less common than its unsaturated counterpart, 10-hydroxy-2-decenoic acid, a major fatty acid in royal jelly produced by honeybees. frontiersin.orgresearchgate.net Butyric acid is a short-chain fatty acid produced in the gut of mammals through the microbial fermentation of dietary fiber. nih.govclevelandclinic.org It is also found in various foods like butter and cheese. wikipedia.org

The investigation of esters derived from these natural precursors, such as 10-Hydroxydecyl butyrate, is a logical progression in natural product chemistry. This field often involves the synthesis of derivatives of natural compounds to enhance their properties or to explore new biological activities. The synthesis of this compound has been documented in the scientific literature, providing a basis for further investigation into its properties and potential applications. jst.go.jp

Historical Trajectory of Research on Decanoic Acid Derivatives

Research into decanoic acid and its derivatives has a long history, driven by their presence in various natural sources and their diverse biological activities. Decanoic acid itself has been studied for its effects as an insect settling deterrent and its nematicidal and phytotoxic properties. lu.se Its derivatives have been a focal point in various fields of chemical research.

The functionalization of the decanoic acid chain, particularly the introduction of a hydroxyl group to form 10-hydroxydecanoic acid, opens up possibilities for further chemical modifications, including esterification. The synthesis of esters from 10-hydroxydecanoic acid has been explored in the context of creating novel compounds with specific properties. For example, 10-hydroxydecanoic acid has been used as a reactant in the synthesis of copolymers and in studies of enzyme-catalyzed polycondensation reactions. sigmaaldrich.com The esterification of 10-hydroxydecanoic acid with various other molecules is a key area of research for developing new biomaterials and pharmacologically active compounds.

The synthesis of this compound is a specific example of the ongoing exploration of decanoic acid derivatives. A study by Nagasawa and colleagues in 2018 detailed the synthesis of this compound as part of a broader investigation into neuritogenic gentiside derivatives. jst.go.jp This highlights the role of such derivatives in medicinal chemistry research.

| Precursor Compound | Natural Source/Context | Relevant Research Area |

| 10-Hydroxydecanoic acid | Less common than 10-hydroxy-2-decenoic acid (found in royal jelly) | Synthesis of copolymers, enzyme-catalyzed polycondensation |

| Butyric acid | Product of microbial fermentation in the mammalian gut, found in butter and cheese | Gut health, metabolic regulation, anti-inflammatory effects |

Current Research Frontiers and Unresolved Questions

The direct research on this compound is still in its nascent stages. However, its chemical structure as a butyrate ester of a long-chain hydroxy fatty acid places it at the forefront of several research frontiers.

One area of interest is its potential application as a plasticizer. It has been listed as a plasticizer for ion-selective electrodes, suggesting its utility in analytical chemistry and sensor technology. alfa-chemistry.comsigmaaldrich.com The development of novel plasticizers is an active area of materials science research.

Furthermore, the biological activity of this compound remains largely unexplored. Given that butyrate itself has well-documented roles in gut health and as a histone deacetylase inhibitor, it is plausible that this compound could have interesting pharmacological properties. mdpi.comresearchgate.net Research into fatty acid esters of hydroxy fatty acids (FAHFAs) has revealed their role as endogenous lipids with anti-inflammatory and anti-diabetic properties. researchgate.net Future research could investigate whether this compound exhibits similar activities.

Unresolved questions surrounding this compound include:

What are the specific biological activities of this compound?

Could it serve as a prodrug for the targeted delivery of butyrate?

What are its material properties and can they be tailored for specific applications?

Does it occur naturally, and if so, in what organisms and at what concentrations?

Significance of Interdisciplinary Approaches in this compound Studies

The comprehensive study of a compound like this compound necessitates an interdisciplinary approach, integrating knowledge from chemistry, biology, materials science, and medicine.

Chemistry: The synthesis and characterization of this compound are fundamental, requiring expertise in organic synthesis and analytical techniques like NMR spectroscopy. jst.go.jp The development of efficient and sustainable synthetic routes is also a key chemical challenge. d-nb.info

Biology and Medicine: Investigating the potential biological effects of this compound, such as its impact on cell signaling, metabolic pathways, and gut microbiota, requires collaboration between chemists and biologists. nih.govclevelandclinic.org Its potential as a therapeutic agent would need to be explored through pharmacological and clinical studies.

Materials Science: The application of this compound as a plasticizer or in the development of new polymers and biomaterials is a domain of materials science. mdpi.com This involves studying its physical and chemical properties and how it interacts with other materials.

Agricultural Science: Given that derivatives of decanoic acid have shown effects on insects and plants, there could be potential applications for this compound in agriculture, for example, as a component in novel pest management strategies. lu.se

The convergence of these disciplines will be crucial in unlocking the full potential of this compound and similar novel chemical compounds.

Structure

3D Structure

Properties

IUPAC Name |

10-hydroxydecyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-11-14(16)17-13-10-8-6-4-3-5-7-9-12-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIBZIXNDVWPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

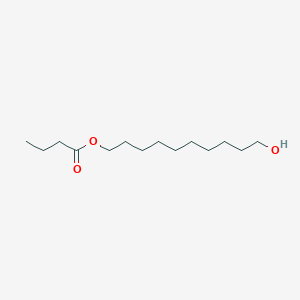

CCCC(=O)OCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399912 | |

| Record name | 10-Hydroxydecyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80054-63-3 | |

| Record name | 10-Hydroxydecyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Significance of 10 Hydroxydecyl Butyrate

Enzymatic Machinery for Decanoate and Butyrate (B1204436) Linkage

The formation of an ester like 10-Hydroxydecyl butyrate from an alcohol (10-hydroxydecanol) and a carboxylic acid (butyric acid) is an esterification reaction. In biological systems, this is typically catalyzed by enzymes such as lipases and cutinases. jmb.or.krnih.govnih.govmdpi.comdss.go.th

Studies on various lipases and cutinases have demonstrated their ability to synthesize a range of alkyl butyrates. jmb.or.krnih.govnih.gov For example, research on a cutinase from Rhodococcus showed a preference for alcohols with chain lengths of C4 to C10 for the synthesis of alkyl butyrates, indicating that 10-decanol would be a viable substrate. jmb.or.krnih.govnih.gov Similarly, lipases from Candida antarctica have been effectively used to catalyze the synthesis of ethyl butyrate. mdpi.com These enzymes exhibit broad substrate specificity, making them likely candidates for the biological synthesis of this compound.

| Enzyme Class | Example Organism Source | Substrates Utilized for Esterification |

| Cutinase | Rhodococcus sp. | Fatty alcohols (C2-C10), Butyric acid |

| Lipase (B570770) A | Candida antarctica | Ethanol, Butyric acid |

| Lipase B | Candida antarctica | Ethanol, Butyric acid |

| Esterase | Mucor miehei | Geraniol, Butyric acid |

Metabolic Flux Analysis in Producing Organisms

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govmdpi.comelifesciences.org This provides insights into how an organism's metabolism is regulated and can be engineered for the production of specific chemicals.

While no specific metabolic flux analysis for the production of this compound has been reported, MFA has been extensively applied to understand and optimize the production of its precursor, butyrate, in microorganisms like Clostridium acetobutylicum. nih.gov These studies have been crucial in elucidating the roles of different acid formation pathways and identifying metabolic bottlenecks. nih.gov Similar MFA approaches could be applied to organisms identified or engineered to produce this compound to understand the carbon flow towards its precursors and optimize its yield.

Ecological Roles and Inter-Species Interactions

Detailed research into the ecological functions of this compound is presently absent from published studies. While the broader class of butyrate esters and other fatty acid derivatives are known to play diverse roles in ecosystems, the specific contributions of this compound are unknown.

Chemical Signaling Mechanisms in Eukaryotic and Prokaryotic Systems

There is currently no scientific evidence to suggest that this compound is involved in chemical signaling in either eukaryotic or prokaryotic organisms. Investigations into the vast array of molecules utilized for intercellular communication, such as hormones and quorum sensing molecules, have not identified this compound as a participant.

Contribution to Biological Communication Networks

Given the lack of evidence for its role in chemical signaling, this compound is not recognized as a component of any biological communication networks. Its potential as a pheromone, kairomone, or any other semiochemical has not been established.

Environmental Distribution and Persistence in Ecosystems

The distribution and persistence of this compound in natural ecosystems have not been the subject of any known environmental studies. Consequently, there is no data available on its potential presence in soil, water, or atmospheric environments, nor is there information regarding its stability or degradation under various environmental conditions.

Biosynthetic and Metabolic Pathways of 10 Hydroxydecyl Butyrate

Elucidation of Enzymatic Catalysis in 10-Hydroxydecyl Butyrate (B1204436) Formation

The final step in the formation of 10-hydroxydecyl butyrate is an esterification reaction between 10-hydroxydecanoic acid and an activated form of butyric acid, typically butyryl-CoA. This reaction is catalyzed by specific enzymes capable of forming ester bonds.

While the specific enzyme that synthesizes this compound has not been definitively identified, the reaction is characteristic of several enzyme families known for their ester-forming capabilities. These enzymes typically catalyze the transfer of an acyl group (from butyryl-CoA) to an alcohol (the hydroxyl group of 10-hydroxydecanoic acid).

Esterases/Lipases: These enzymes, such as cutinases, are known to catalyze esterification reactions, particularly in non-aqueous or micro-aqueous environments. nih.govkoreascience.kr They belong to the serine hydrolase superfamily and can synthesize a variety of alkyl esters. nih.govkoreascience.kr For instance, cutinases show high affinity for medium-chain fatty acids and alcohols (C4 to C10), suggesting they could be efficient catalysts for this type of reaction. koreascience.kr A study on Rhodococcus cutinase demonstrated its ability to synthesize various alkyl butyrates, with a preference for alcohol substrates with chain lengths of C4, C6, C8, and C10. nih.govnih.gov

Acyl-CoA Synthetases/Thioesterases: Acyl-CoA synthetases activate fatty acids by converting them to their CoA esters (e.g., butyryl-CoA). researchgate.net Conversely, thioesterases hydrolyze these CoA esters. nih.gov In some biosynthetic contexts, enzymes with transferase activity can utilize the activated acyl-CoA to esterify a hydroxyl-containing acceptor molecule.

Synthases: Specific synthases may be involved in the targeted production of this ester. While direct evidence is lacking for a dedicated this compound synthase, the principle is plausible within specialized metabolic pathways.

The synthesis reaction can be summarized as: 10-hydroxydecanoic acid + Butyryl-CoA → this compound + Coenzyme A

| Enzyme Family | General Function | Relevance to this compound Formation |

|---|---|---|

| Esterases / Lipases (e.g., Cutinase) | Catalyze the formation and hydrolysis of ester bonds. Can perform esterification in non-aqueous systems. nih.govkoreascience.kr | Likely candidates for catalyzing the esterification of 10-hydroxydecanoic acid with butyric acid, showing affinity for similar chain-length substrates. nih.govkoreascience.krnih.gov |

| Acyl-CoA Synthetases | Activate carboxylic acids by converting them to CoA thioesters (e.g., Butyryl-CoA). researchgate.net | Essential for producing the activated butyrate precursor required for the esterification reaction. researchgate.net |

| Thioesterases | Hydrolyze acyl-CoA thioesters to free fatty acids and CoA. nih.gov Some may have transferase activity. | Regulate the pool of activated butyryl-CoA available for the reaction. |

The expression of genes encoding the enzymes responsible for ester synthesis is subject to cellular regulation. In microorganisms, the expression of ester-synthesizing enzymes can be induced by the presence of substrates (the alcohol and carboxylic acid precursors). mdpi.com For example, butyrate itself can induce profound changes in the gene expression of multiple signaling pathways, although this is often studied in the context of its role as a histone deacetylase (HDAC) inhibitor. nih.gov The regulation of carboxylesterase genes, such as ces2, can also be influenced by exposure to various compounds, indicating a responsive system for managing ester metabolism. mdpi.com The availability of the precursors, 10-hydroxydecanoic acid and butyryl-CoA, would also be a key regulatory point, controlled by the expression of genes in their respective biosynthetic pathways.

Precursor Biosynthesis and Derivatization

The formation of this compound is contingent on the availability of its two precursors, which are synthesized through distinct metabolic routes.

10-hydroxydecanoic acid is a hydroxylated medium-chain fatty acid. Its biosynthesis typically starts from decanoic acid. The key reaction is the terminal hydroxylation of the C10 carbon atom.

Cytochrome P450 Monooxygenases: This enzymatic reaction is often carried out by cytochrome P450 (CYP) enzymes. nih.govacs.org For instance, a P450 system (CYP153A33/M228L-CPRBM3) has been shown to efficiently catalyze the conversion of decanoic acid to 10-hydroxydecanoic acid in recombinant E. coli. nih.govacs.org This process requires cofactors like NAD(P)H, and its efficiency can be enhanced by coupling it with a cofactor regeneration system, such as glucose dehydrogenase (GDH). acs.org

The accumulation of 10-hydroxydecanoic acid can sometimes be a rate-limiting step in pathways where it is an intermediate for other products. nih.gov

Butyric acid (or butyrate) is a short-chain fatty acid produced by various anaerobic bacteria through fermentation. osti.govunina.it There are four primary pathways for its synthesis, all of which converge on the formation of the key intermediate, butyryl-CoA. nih.govresearchgate.netfrontiersin.org

Acetyl-CoA Pathway: This is the most common pathway. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by the enzyme thiolase (atoB). mdpi.com This is followed by a series of reduction and dehydration steps catalyzed by β-hydroxybutyryl-CoA dehydrogenase (hbd), crotonase (crt), and butyryl-CoA dehydrogenase (bcd), to yield butyryl-CoA. mdpi.comnih.gov

Glutarate Pathway nih.govresearchgate.net

4-Aminobutyrate Pathway nih.govresearchgate.netfrontiersin.org

Lysine Pathway nih.govresearchgate.net

Once butyryl-CoA is formed, it can be converted to butyrate through two main enzymatic reactions:

Phosphate butyryltransferase (Ptb) and Butyrate kinase (Buk): Butyryl-CoA is converted to butyryl-phosphate, which is then converted to butyrate, generating ATP. nih.govresearchgate.net

Butyryl-CoA:acetate (B1210297) CoA transferase (But): The CoA moiety is transferred from butyryl-CoA to an external acetate molecule, producing butyrate and acetyl-CoA. nih.govresearchgate.net

For the synthesis of this compound, the activated intermediate butyryl-CoA is the direct precursor that integrates into the esterification step.

| Precursor | Key Starting Material | Primary Pathway | Key Enzymes |

|---|---|---|---|

| 10-Hydroxydecanoic Acid | Decanoic Acid | Terminal Hydroxylation | Cytochrome P450 Monooxygenases (e.g., CYP153A33) nih.govacs.org |

| Butyric Acid (as Butyryl-CoA) | Acetyl-CoA | Acetyl-CoA Condensation and Reduction | Thiolase, β-hydroxybutyryl-CoA dehydrogenase, Crotonase, Butyryl-CoA dehydrogenase mdpi.comnih.gov |

Intracellular Localization and Regulation of Biosynthetic Processes

The biosynthesis of fatty acids, their modification, and their assembly into more complex lipids are spatially organized within the cell to ensure efficiency and proper regulation.

Endoplasmic Reticulum (ER): The ER is a primary site for fatty acid metabolism, including complex lipid assembly, desaturation, and elongation. researchgate.net Acyl-CoA synthetases, such as FATP4, which activate fatty acids, have been localized to the ER. nih.govresearchgate.net This suggests that the activation of butyric acid to butyryl-CoA and the subsequent esterification to form this compound could occur at the ER membrane. The localization of these enzymes in the ER is sufficient to drive the uptake and metabolic trapping of fatty acids within the cell. nih.govresearchgate.net

Mitochondria: These organelles are also involved in fatty acid metabolism, particularly β-oxidation. researchgate.net Some acyl-CoA synthetases are localized to mitochondria, indicating that precursor activation could also happen in this compartment. nih.govresearchgate.net

Cytoplasm: The initial steps of butyrate synthesis from precursors like acetyl-CoA occur in the cytoplasm of anaerobic bacteria. mdpi.com

Regulation of these pathways is achieved by controlling the expression and activity of the key biosynthetic enzymes and by managing the intracellular concentrations of substrates and cofactors. nih.gov The partitioning of precursors like fatty acyl-CoAs between different metabolic fates (e.g., β-oxidation for energy versus incorporation into complex lipids) is a critical point of control. nih.gov

Catabolism and Degradation Pathways within Biological Systems

The initial and rate-limiting step in the breakdown of this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by a class of enzymes known as hydrolases, with carboxylesterases (CEs) and lipases being the most probable catalysts. Carboxylesterases, in particular, exhibit a substrate preference for esters with short to moderate chain lengths, making the butyrate moiety of the molecule a likely target. These enzymes are ubiquitous in various tissues, including the liver and small intestine, suggesting that the initial breakdown of this compound can occur in multiple locations within the body.

Once liberated, 10-hydroxydecanoic acid and butyric acid are catabolized through separate pathways, as detailed in the subsequent sections.

Catabolism of 10-Hydroxydecanoic Acid

10-Hydroxydecanoic acid, a C10 medium-chain hydroxy fatty acid, undergoes further oxidation. A key metabolic fate of this molecule is its conversion to dicarboxylic acids through the α,ω-oxidation pathway. Research has shown that 10-hydroxydecanoic acid can be oxidized to sebacic acid (decanedioic acid). This biotransformation is a critical step in its degradation. The oxidation of the terminal hydroxyl group of 10-hydroxydecanoic acid can be a rate-limiting step in this pathway.

The general pathway for the degradation of medium-chain fatty acids involves β-oxidation. It is plausible that after initial modifications, the resulting decanoic acid derivative enters the β-oxidation spiral to be sequentially broken down into acetyl-CoA units.

Table 1: Key Intermediates and Enzymes in the Proposed Catabolism of 10-Hydroxydecanoic Acid

| Intermediate | Enzyme(s) | Metabolic Pathway |

| 10-Hydroxydecanoic acid | Alcohol dehydrogenase, Aldehyde dehydrogenase | α,ω-oxidation |

| Sebacic acid (Decanedioic acid) | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | β-oxidation |

| Acetyl-CoA | Various | Citric Acid Cycle |

Catabolism of Butyric Acid

Butyric acid (butyrate), a short-chain fatty acid, is a well-studied metabolite, particularly within the context of gut health where it is produced by microbial fermentation. Once cleaved from this compound, butyric acid is readily absorbed and utilized by various cells, especially colonocytes, as a primary energy source.

The catabolism of butyrate begins with its activation to its coenzyme A (CoA) ester, butyryl-CoA. This activation can be catalyzed by several enzymes, including butyryl-CoA synthetase. Following activation, butyryl-CoA enters the mitochondrial β-oxidation pathway. This is a cyclical process that systematically shortens the fatty acid chain by two carbons in each cycle, yielding acetyl-CoA. nih.gov

The β-oxidation of butyryl-CoA involves a sequence of four enzymatic reactions:

Dehydrogenation by acyl-CoA dehydrogenase, forming crotonyl-CoA.

Hydration by enoyl-CoA hydratase, forming β-hydroxybutyryl-CoA.

Dehydrogenation by β-hydroxyacyl-CoA dehydrogenase, forming acetoacetyl-CoA.

Thiolysis by β-ketothiolase, which cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.

The resulting acetyl-CoA can then enter the citric acid cycle (TCA cycle) for the complete oxidation to CO2 and the production of ATP. In hepatocytes, acetyl-CoA derived from butyrate can also be a substrate for the synthesis of fatty acids, cholesterol, and ketone bodies. mdpi.com

Table 2: Enzymes and Reactions in the β-Oxidation of Butyryl-CoA

| Step | Enzyme | Substrate | Product |

| 1 | Acyl-CoA dehydrogenase | Butyryl-CoA | Crotonyl-CoA |

| 2 | Enoyl-CoA hydratase | Crotonyl-CoA | β-Hydroxybutyryl-CoA |

| 3 | β-Hydroxyacyl-CoA dehydrogenase | β-Hydroxybutyryl-CoA | Acetoacetyl-CoA |

| 4 | β-Ketothiolase | Acetoacetyl-CoA | 2x Acetyl-CoA |

Chemical Synthesis Methodologies for 10 Hydroxydecyl Butyrate and Analogs

Regioselective Synthesis of Isomeric Derivatives

The synthesis of isomeric derivatives of 10-hydroxydecyl butyrate (B1204436), where the hydroxyl and ester groups are at different positions on the decyl chain (e.g., 9-hydroxydecyl butyrate), requires starting materials with the corresponding substitution patterns. The principles of regioselectivity are crucial in these syntheses, particularly when multiple similar functional groups are present.

Enzymatic catalysis is a powerful tool for achieving high regioselectivity. Lipases, for example, can often differentiate between primary and secondary hydroxyl groups, or even between two chemically similar primary hydroxyl groups in a polyol, due to steric effects imposed by the enzyme's active site. iupac.orguc.ptrsc.org In a study on the enzymatic acylation of vicinal diols on steroids, different lipases showed distinct preferences for acylating specific hydroxyl groups based on their position and stereochemistry (axial vs. equatorial). uc.pt This high degree of selectivity allows for the targeted synthesis of specific isomers that would be challenging to obtain through traditional chemical methods without complex protecting group strategies. iupac.org For instance, the lipase-catalyzed acylation of a diol could preferentially yield the monoester at the less sterically hindered position.

Green Chemistry Principles in 10-Hydroxydecyl Butyrate Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green approaches include:

Biocatalysis: The use of enzymes, particularly immobilized lipases, is a cornerstone of green ester synthesis. researchgate.net Lipases operate under mild conditions (moderate temperatures and neutral pH), often in organic solvents or even solvent-free systems, and exhibit high selectivity, which reduces the formation of byproducts. dss.go.thtennessee.edu The enzymatic synthesis of a diester from 1,10-decanediol and 2-methylpentanoic acid has been demonstrated at 80°C in a solvent-free system, showcasing the feasibility of this approach for related structures. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in greener solvents (like ionic liquids) minimizes volatile organic compound (VOC) emissions and simplifies product purification. researchgate.netrsc.orgresearchgate.netijrpr.com Solvent-free esterifications of long-chain fatty acids have been successfully carried out using solid acid catalysts or microwave activation, offering high yields in short reaction times. rsc.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Direct addition and condensation reactions that produce only water as a byproduct, such as direct esterification, are generally preferred over reactions that use stoichiometric activating agents (e.g., Mitsunobu or Steglich), which generate significant amounts of waste (triphenylphosphine oxide or DCU).

Table 2: Comparison of Green vs. Traditional Esterification Approaches

Solvent-Free Reaction Conditions

The move towards green chemistry has propelled the development of solvent-free reaction conditions for ester synthesis. These methods reduce environmental impact by eliminating the use of potentially hazardous organic solvents, which are often volatile and difficult to recycle. In the context of synthesizing this compound, solvent-free systems typically involve the direct reaction of the substrates, often in a melted state or adsorbed onto a solid support.

Enzymatic catalysis is particularly well-suited for solvent-free esterification. Lipases, a class of enzymes that hydrolyze fats in aqueous environments, can catalyze the reverse reaction of ester synthesis in non-aqueous or low-water conditions. The use of immobilized enzymes is a common strategy in these systems, enhancing catalyst stability and allowing for easy separation from the reaction mixture and subsequent reuse. For the synthesis of esters similar to this compound, reactants are often mixed directly with the immobilized enzyme and heated to a temperature that ensures the substrates are in a liquid state and the enzyme remains active. This approach simplifies the downstream processing, as the product can often be isolated by simple filtration to remove the catalyst.

Mechanochemical methods, which use mechanical energy from ball milling to drive reactions, also offer a solvent-free route for the synthesis of various chemical compounds. This technique has been successfully applied to the synthesis of diimides and could be explored for esterifications as well mdpi.com.

Catalyst Development for Enhanced Efficiency

The efficiency of this compound synthesis is heavily reliant on the catalyst employed. Research in this area has focused on both chemical and biological catalysts, with a significant emphasis on the latter due to their high selectivity and mild reaction conditions.

Enzymatic Catalysts:

Candida antarctica lipase (B570770) B (CALB) is a widely studied and commercially available enzyme that demonstrates high catalytic activity and selectivity in the synthesis of a variety of esters and polyesters d-nb.infoiaea.orgnih.gov. CALB is often used in an immobilized form, such as Novozym 435, which enhances its thermal and operational stability. The catalytic mechanism of lipases like CALB involves a catalytic triad of amino acid residues (serine, histidine, and aspartate) in the active site. The enzyme's high selectivity can reduce the formation of by-products, leading to higher yields and purity of the desired ester. The development of enzymatic catalysts also extends to protein engineering, where enzymes are modified to improve their activity towards specific or bulky substrates nih.gov.

Chemical Catalysts:

While enzymatic catalysts are preferred for their green credentials, traditional chemical catalysts are also employed for esterification. These include strong acids like sulfuric acid and p-toluenesulfonic acid. However, these catalysts often require high reaction temperatures and can lead to the formation of undesired by-products, complicating the purification process nih.gov. To overcome these limitations, heterogeneous acid catalysts have been developed. For instance, a polyvinylpolypyrrolidone-supported Brønsted acidic catalyst has been used for the synthesis of other butyrates, demonstrating high yield and reusability researchgate.net.

The table below summarizes typical catalysts and conditions used for the synthesis of butyrates and related esters, which are analogous to the synthesis of this compound.

| Catalyst | Substrates | Reaction Conditions | Yield | Reference |

| Immobilized Rhodococcus cutinase | Butyric acid, 1-Butanol | 30°C, 24h, Isooctane | High Conversion | nih.gov |

| Immobilized Candida rugosa lipase | Butyric acid, Hexanol | 47-60°C, 1-8h | High Conversion | nih.gov |

| [PVPP-BS]HSO4 | Butyric acid, Benzyl alcohol | 130°C, 4h | 96.8% | researchgate.net |

| Candida antarctica lipase B (CALB) | Ketones (via tandem BVO/ROP) | N/A | High Molecular Weight Polyesters | rsc.org |

Stereoselective Synthesis Approaches (if applicable to chiral centers)

Stereoselective synthesis is relevant only when a molecule possesses chiral centers, leading to the possibility of different stereoisomers. In the case of this compound, the molecule is achiral. Its structure consists of a linear ten-carbon chain with a hydroxyl group at one end and a butyrate ester at the other. There are no stereocenters in this molecule. Therefore, stereoselective synthesis approaches are not applicable to the synthesis of this compound.

Enzymatic and Biocatalytic Production of 10 Hydroxydecyl Butyrate

Enzyme Sourcing and Bioprospecting for Esterase Activity

The foundation of a successful biocatalytic process lies in the selection of a suitable enzyme. Bioprospecting in diverse environments, from soil to marine ecosystems, is a common strategy for discovering novel microorganisms that produce lipases and esterases with desired characteristics. These enzymes, which belong to the class of serine hydrolases, catalyze the hydrolysis of triglycerides and the synthesis of esters. mdpi.com While lipases (triacylglycerol acyl hydrolases; E.C. 3.1.1.3) typically act on water-insoluble long-chain triglycerides, esterases (carboxylesterases; E.C. 3.1.1.1) prefer short-chain fatty acid esters. mdpi.comscielo.br For the synthesis of 10-hydroxydecyl butyrate (B1204436), enzymes with a high affinity for medium-to-long-chain alcohols (1,10-decanediol) and short-chain carboxylic acids (butyric acid) are ideal.

Once a potential enzyme is identified, it must be thoroughly characterized to determine its suitability for the synthesis of 10-hydroxydecyl butyrate. This involves assessing its substrate specificity, stability under various temperatures and pH levels, and its activity in organic solvents, which are often used in esterification to shift the reaction equilibrium towards synthesis. nih.gov

Lipases and esterases exhibit varied substrate specificities depending on their source and structure. researchgate.netnih.gov The active site of a lipase (B570770), often described as a tunnel, crevice, or funnel, dictates which substrates it can accommodate. mdpi.com For instance, lipases are classified based on the architecture of their binding sites: some have a wide cleft for the alcohol but a narrow one for the acyl group, while others have the reverse. researchgate.net This structural variation directly influences their efficiency in catalyzing the esterification between a relatively long-chain diol like 1,10-decanediol and a short-chain acid like butyric acid. The specificity of lipases can be influenced by the molecular properties of the enzyme, the structure of the substrate, and factors that affect the binding of the enzyme to the substrate. nih.gov

Key characteristics of selected lipases relevant to ester synthesis are summarized below.

| Enzyme Source | Commercial Form | Optimal pH (for activity) | Optimal Temperature (for activity) | Substrate Preference |

| Candida antarctica Lipase B | Novozym 435 | 7-9 | 40-60°C | Broad, high activity for a wide range of alcohols and acids |

| Thermomyces lanuginosus | Lipozyme TL IM | 7-10 | 40-50°C | Prefers medium-chain fatty acids |

| Rhizomucor miehei | Lipozyme RM IM | 6-8 | 30-50°C | 1,3-specific, prefers long-chain fatty acids |

| Pseudomonas fluorescens | - | 7-9 | 30-50°C | Broad, effective for short and long-chain esters mdpi.com |

| Candida rugosa | - | 7-8 | 30-40°C | Shows preference for C4-C6 acids |

For industrial applications, enzymes are often immobilized on solid supports. Immobilization enhances enzyme stability, simplifies the separation of the catalyst from the product, and allows for the reuse of the enzyme over multiple reaction cycles, which is crucial for economic viability. mdpi.comnih.gov

Several techniques are employed for enzyme immobilization:

Adsorption: This method relies on weak physical interactions, such as van der Waals forces or hydrophobic interactions, between the enzyme and the support. mdpi.com It is a simple and cost-effective technique. Supports like acrylic resins (e.g., Novozym 435) and silica (B1680970) particles are commonly used. nih.gov

Covalent Binding: This involves the formation of strong covalent bonds between the enzyme and the support matrix. This method prevents enzyme leaching but can sometimes affect the enzyme's activity if the active site is involved. mdpi.com

Entrapment: The enzyme is physically confined within a polymer matrix or membrane. researchgate.net This method protects the enzyme from the bulk reaction medium but can introduce mass transfer limitations, where the substrates have difficulty reaching the enzyme and products have difficulty leaving. researchgate.net

Cross-Linking: Enzymes are linked together to form larger aggregates (Cross-Linked Enzyme Aggregates or CLEAs). This is a carrier-free method that can result in high catalytic activity.

The choice of immobilization method and support material can significantly influence the performance of the biocatalyst in the synthesis of this compound.

| Immobilization Technique | Principle | Common Supports | Advantages | Disadvantages |

| Adsorption | Physical binding via weak forces (e.g., hydrophobic interactions). mdpi.com | Acrylic resins, silica, polypropylene. nih.govmdpi.com | Simple, low cost, can hyperactivate lipases. mdpi.com | Enzyme can leach from the support. mdpi.com |

| Covalent Binding | Formation of stable covalent bonds between enzyme and support. | Epoxy resins, acrylic resins. mdpi.com | Strong attachment, prevents leaching. | Can distort enzyme structure, potentially reducing activity. |

| Entrapment | Physical confinement within a polymer network or microcapsule. researchgate.net | Alginate, polyacrylamide, polyvinyl alcohol. researchgate.net | Protects enzyme from harsh environments. | Mass transfer limitations can reduce reaction rates. researchgate.net |

| Cross-Linking | Intermolecular cross-linking of enzyme molecules. | Carrier-free (CLEAs) | High enzyme loading, high stability. | Can lead to diffusion limitations within the aggregate. |

Reaction Engineering and Process Optimization for Bioproduction

Optimizing the reaction conditions is critical for maximizing the yield and efficiency of this compound production. This involves a systematic study of various parameters that influence the enzyme's catalytic activity and the reaction equilibrium.

The efficiency of the enzymatic synthesis of this compound is highly dependent on the enzyme's affinity for the two substrates: 1,10-decanediol and butyric acid. Research on various lipases and cutinases has shown distinct preferences for alcohols of different chain lengths. For example, a study using immobilized Rhodococcus cutinase to synthesize various alkyl butyrates found that the preference for the alcohol substrate followed the order: C6 > C4 > C8 > C10 > C2. nih.gov This indicates that while a C10 alcohol is a viable substrate, the enzyme may have a slightly lower activity towards it compared to shorter-chain alcohols. nih.gov

The molar ratio of the substrates is another critical factor. In esterification reactions, an excess of one substrate (typically the alcohol) is often used to shift the equilibrium towards the product. However, high concentrations of short-chain acids like butyric acid can cause enzyme inhibition or inactivation by altering the pH in the enzyme's microenvironment. nih.govresearchgate.net Therefore, finding the optimal molar ratio is a key aspect of process optimization. Studies on similar short-chain esters have shown that the optimal acid:alcohol molar ratio can vary significantly. mdpi.com

The catalytic activity of lipases is profoundly influenced by pH and temperature. Each enzyme has an optimal temperature and pH range at which it exhibits maximum activity. For most lipases used in ester synthesis, the optimal temperature is typically between 30°C and 60°C. mdpi.commdpi.com Exceeding the optimal temperature can lead to thermal denaturation and loss of activity.

The pH of the reaction medium is also crucial, although in non-aqueous systems used for ester synthesis, the concept of pH is less defined. The critical factor is the "micro-pH" at the enzyme's surface, which is influenced by the substrates (especially the acid) and the small amount of water present. Butyric acid, being a short-chain acid, can significantly lower this micro-pH, potentially leading to enzyme inactivation. nih.gov

Reaction time is optimized to achieve the highest possible conversion in the shortest duration. Kinetic studies of similar esterifications, such as the synthesis of isoamyl butyrate, have been described by a Ping-Pong Bi-Bi mechanism, where competitive inhibition by the substrates, particularly the acid, was observed. nih.gov Monitoring the reaction over time allows for the determination of the point at which equilibrium is reached or when enzyme inactivation becomes significant. For example, in the synthesis of isoamyl levulinate, a maximum conversion of 65% was achieved after 12 hours under optimized conditions. nih.gov

| Parameter | General Optimal Range | Rationale and Considerations for this compound Synthesis |

| Temperature | 30 - 60 °C | Balances reaction rate with enzyme thermal stability. Higher temperatures increase reaction rates but risk denaturation. mdpi.com |

| pH (Microenvironment) | 6.0 - 9.0 | Influenced by butyric acid concentration. High acid levels can lower the pH around the enzyme, causing inactivation. mdpi.comnih.gov |

| Substrate Molar Ratio (Diol:Acid) | 1:1 to 5:1 | An excess of the diol can shift equilibrium to favor ester formation. However, substrate inhibition must be considered. redalyc.org |

| Enzyme Loading | 5 - 20% (w/w) | Higher loading increases the reaction rate but also process costs. Optimization is needed to balance speed and economy. mdpi.com |

| Solvent | Heptane, Hexane, Isooctane | A non-polar organic solvent is often used to solubilize substrates and shift the equilibrium toward synthesis. nih.govredalyc.org |

Whole-Cell Biocatalysis for this compound Production

An alternative to using isolated, immobilized enzymes is whole-cell biocatalysis. In this approach, entire microbial cells containing the desired lipase or esterase are used as the catalyst. nih.gov This method offers several advantages, including the elimination of costly and time-consuming enzyme purification and immobilization steps. nih.gov The cellular environment also protects the enzyme and can intrinsically provide any necessary cofactors. wur.nl

For the production of this compound, a recombinant microorganism, such as Escherichia coli, could be engineered to overexpress a specific lipase known to have high activity towards 1,10-decanediol and butyric acid. nih.gov Research has demonstrated the feasibility of using engineered E. coli for the production of α,ω-diols and their subsequent esterification. wur.nlresearchgate.net This "one-pot" reaction combines biocatalytic oxidation of alkanes to diols with in-situ esterification, showcasing the potential of whole-cell systems for complex multi-step syntheses. wur.nl

However, whole-cell biocatalysis also presents challenges, such as potential side reactions catalyzed by other endogenous enzymes and issues with substrate and product transport across the cell membrane. nih.gov Pre-treatment of the cells, for example with detergents or solvents, can be employed to increase cell permeability and enhance synthetic activity. nih.gov Despite these challenges, the cost-effectiveness and process simplification make whole-cell biocatalysis an attractive strategy for the industrial production of specialty esters. nih.govnih.gov

Engineered Microbial Platforms for Enhanced Yield

The synthesis of this compound in a microbial host necessitates the engineering of pathways for the production of its two precursors: 10-hydroxydecanoic acid and butyric acid (or its activated form, butyryl-CoA). While specific research on microbial production of this compound is not widely documented, strategies can be extrapolated from research on similar molecules, such as polyhydroxyalkanoates (PHAs) and other fatty acid derivatives.

Metabolic engineering of model organisms like Escherichia coli or Bacillus subtilis is a promising approach. For the production of the butyrate precursor, E. coli has been engineered to produce butyric acid by introducing heterologous genes. aiche.org For instance, a synthetic pathway can be constructed to divert carbon flux from central metabolism towards butyrate formation. aiche.orgresearchgate.net Similarly, B. subtilis has been genetically modified to enhance butyric acid production by knocking out genes involved in competing pathways and inserting a biosynthetic pathway, resulting in yields of up to 1.5 g/L. nih.gov

The production of 10-hydroxydecanoic acid can be approached by modifying the fatty acid metabolism of the host organism. The fatty acid β-oxidation pathway is a key target for engineering, as its intermediates can be channeled towards the synthesis of medium-chain-length PHAs and other functionalized fatty acids. tandfonline.com Enzymes such as cytochrome P450 monooxygenases, known for their ability to perform robust and selective hydroxylations, could be introduced into a microbial chassis to catalyze the terminal hydroxylation of decanoic acid to form 10-hydroxydecanoic acid. nih.gov

Once both precursors are synthesized within the cell, a final enzymatic step is required to form the ester. This can be achieved by expressing an enzyme with esterification activity, such as a lipase or an alcohol acyltransferase, within the same engineered microorganism. This whole-cell biocatalyst approach simplifies the process by consolidating precursor synthesis and final product formation in a single host. nih.gov

Below is a table summarizing genetic engineering strategies for the production of the necessary precursors for this compound synthesis in various microbial hosts.

Table 1: Engineered Microbial Platforms for Precursor Synthesis

| Microbial Host | Target Product | Engineering Strategy | Reported Yield/Titer |

|---|---|---|---|

| Escherichia coli Nissle 1917 | Butyrate | Introduction of butyrate production pathways via CRISPR-Cas based genome engineering. aiche.org | Not specified |

| Bacillus subtilis SCK6 | Butyric Acid | Knockout of competing pathway genes (skfA, sdpC, acdA, ackA) and insertion of a butyric acid biosynthetic pathway (BCoAT gene). nih.gov | 1.53 ± 0.042 g/L |

| Escherichia coli | Polyhydroxyalkanoates (PHAs) with 4-hydroxyvalerate (4HV) and 3-hydroxyvalerate (3HV) | Expression of genes from the levulinic acid metabolic pathway of Pseudomonas putida. researchgate.net | Not specified |

| Cupriavidus necator | Poly(3-hydroxybutyrate) (PHB) | Optimization of central carbon flux, redox balancing, and fine-tuning of regulatory networks. mdpi.com | Not specified |

Fermentation Strategies and Bioreactor Design

The successful production of this compound via biocatalysis is highly dependent on the fermentation strategy and bioreactor design. Optimization of these parameters is crucial for achieving high yields and productivities.

Fermentation Strategies: Fed-batch fermentation is often a preferred strategy for biocatalytic processes, as it allows for the controlled feeding of substrates, which can help to mitigate issues of substrate or product toxicity and maintain optimal conditions for cell growth and enzyme activity. For example, in the production of butyrate, high concentrations of the acid can be inhibitory to the microbial catalyst. researchgate.net A fed-batch approach allows for the gradual addition of the carbon source, keeping its concentration below inhibitory levels while sustaining productivity over an extended period. mdpi.com

Bioreactor Design: The choice of bioreactor is critical and depends on whether the biocatalyst is a whole-cell system or an immobilized enzyme.

Stirred-Tank Reactors (STRs): These are commonly used for whole-cell fermentations due to their excellent mixing and mass transfer characteristics, which are essential for supplying nutrients and oxygen to the growing cells.

Packed-Bed Reactors (PBRs): For processes using immobilized enzymes, PBRs offer several advantages. researchgate.net They allow for continuous operation, high catalyst loading, and simplified product recovery. researchgate.net The enzyme, often a lipase like Novozym 435 (immobilized Candida antarctica lipase B), is packed into a column, and the substrates are passed through it. nih.gov This configuration can lead to high conversion rates and extended operational life of the catalyst. researchgate.net

Fluidized-Bed Reactors (FBRs): These reactors are another option for immobilized enzymes and can be advantageous when dealing with substrates that have high viscosity. researchgate.net

Membrane Bioreactors (MBRs): MBRs integrate the reaction and separation steps, which can be particularly useful for esterification reactions where the removal of a byproduct (like water) can shift the reaction equilibrium towards the product, thereby increasing the final yield. researchgate.net

The table below compares different bioreactor configurations used for the biocatalytic synthesis of various esters.

Table 2: Comparison of Bioreactor Configurations for Ester Synthesis

| Bioreactor Type | Biocatalyst | Key Features | Advantages | Potential Challenges |

|---|---|---|---|---|

| Stirred-Tank Reactor (Batch) | Whole cells or free/immobilized enzyme | Good mixing, homogenous conditions. researchgate.net | Versatile, well-understood, good for process development. | Potential for shear stress on biocatalyst, batch-to-batch variability. |

| Packed-Bed Reactor (Continuous) | Immobilized enzyme | High catalyst loading, plug flow characteristics. researchgate.net | High productivity, continuous operation, easy product separation. researchgate.net | Potential for pressure drop, mass transfer limitations. |

| Fluidized-Bed Reactor | Immobilized enzyme | Good mixing of solid catalyst, uniform temperature. researchgate.net | Lower pressure drop than PBRs, good for viscous substrates. | Catalyst attrition, more complex hydrodynamics. |

| Membrane Bioreactor | Free or immobilized enzyme | Integration of reaction and separation. researchgate.net | In situ product/byproduct removal, can improve conversion. | Membrane fouling, cost of membranes. |

Comparison of Biocatalytic and Chemical Synthesis Routes: Academic Perspectives

The choice between a biocatalytic and a traditional chemical route for the synthesis of this compound involves weighing several factors, including efficiency, environmental impact, and product quality.

Chemical Synthesis: Traditional chemical esterification, often the Fischer esterification, typically requires high temperatures (often >150°C) and strong acid or base catalysts. rsc.orgnih.gov While this can lead to high reaction rates, these harsh conditions can also result in the formation of undesirable byproducts, such as colored and odorous compounds. nih.gov This necessitates additional, often costly, downstream processing steps like deodorization and bleaching to achieve a product of high purity suitable for applications in cosmetics or food. nih.gov Furthermore, the use of strong acids and high energy consumption raises environmental and safety concerns.

Biocatalytic Synthesis: In contrast, the enzymatic route offers a greener and more selective alternative. researchgate.net Biocatalysis, particularly using lipases, is renowned for its high selectivity (chemo-, regio-, and enantioselectivity), which minimizes the formation of byproducts and leads to a purer final product. rsc.orgmdpi.com The reactions are conducted under much milder conditions (typically 30–80°C), significantly reducing energy consumption. nih.gov The biological nature of enzymes makes them less hazardous than many chemical catalysts. rsc.org The main challenges for biocatalysis have historically been the cost and operational stability of the enzymes. However, the development of robust immobilized enzymes that can be easily recovered and reused for multiple cycles has greatly improved the economic feasibility of these processes. nih.gov

The following table provides a comparative overview of the two synthesis routes from an academic perspective.

Table 3: Comparison of Chemical and Biocatalytic Synthesis of Specialty Esters

| Feature | Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) or bases. rsc.org | Enzymes (e.g., Lipases). rsc.org |

| Reaction Temperature | High (e.g., 150-240°C). rsc.org | Mild (e.g., 30-80°C). nih.gov |

| Pressure | Often elevated. rsc.org | Atmospheric pressure. rsc.org |

| Selectivity | Low, can lead to side reactions and byproducts. rsc.org | High (chemo-, regio-, and enantioselective), leading to high purity products. rsc.orgmdpi.com |

| Product Quality | May require extensive purification to remove color and odor. nih.gov | High purity, often without the need for extensive downstream processing. researchgate.net |

| Energy Consumption | High due to elevated temperatures and pressures. nih.gov | Low due to mild reaction conditions. nih.gov |

| Environmental Impact | Use of harsh chemicals, higher energy footprint. researchgate.net | Aligns with "Green Chemistry" principles, biodegradable catalysts. researchgate.net |

| Catalyst Reusability | Often difficult and requires neutralization steps. nih.gov | High, especially with immobilized enzymes, allowing for multiple reaction cycles. nih.gov |

| Reaction Medium | Often requires organic solvents. | Can be performed in organic solvents, ionic liquids, or solvent-free systems. mdpi.com |

Biological Roles and Molecular Mechanisms of Action in Non Human Systems

Investigations in Microbial Physiology and Biochemistry

Modulation of Bacterial Growth and Biofilm Formation

No research data was found regarding the specific effects of 10-hydroxydecyl butyrate (B1204436) on bacterial growth or the formation of biofilms. Studies on other butyrate compounds, such as sodium butyrate, have shown inhibitory effects on biofilm formation in certain pathogenic bacteria, but these findings cannot be directly extrapolated to 10-hydroxydecyl butyrate without specific experimental evidence.

Fungal Morphogenesis and Secondary Metabolism Regulation

There is no available research on the role of this compound in regulating fungal morphogenesis or the production of secondary metabolites. The influence of various fatty acid derivatives on fungal development is a known area of study, but specific data for this compound is absent.

Roles in Plant-Microbe Interactions and Plant Defense Mechanisms

Signaling in Rhizosphere Communities

Information on the potential role of this compound as a signaling molecule in the rhizosphere, the dynamic interface between plant roots and soil microorganisms, is not present in the current scientific literature.

Induction of Plant Stress Responses

There are no studies indicating that this compound is involved in the induction of stress responses in plants.

Functions in Insect Chemical Ecology and Behavior

The role of this compound in insect chemical communication, such as acting as a pheromone or kairomone, has not been documented in any available research.

Pheromonal Activity and Behavioral Modulation

There is currently no scientific literature available that identifies or describes this compound as a pheromone or a compound involved in the behavioral modulation of any non-human species. Research has not yet characterized its function as a signaling molecule in processes such as aggregation, alarm, mating, or trail-following.

Role in Host-Finding and Communication Systems

Information detailing the involvement of this compound in host-finding, whether as an attractant or repellent, is not present in the current body of scientific research. Similarly, its role in inter- or intra-species communication systems has not been documented.

Elucidation of Cellular and Molecular Targets in Model Organisms (non-human)

The specific molecular targets and cellular mechanisms for this compound have not been elucidated. Research into its direct interactions with biological molecules is required to understand its potential effects.

Receptor Binding and Signal Transduction Pathways

There are no available studies that have investigated the binding of this compound to specific receptors in any non-human model organism. Consequently, the signal transduction pathways that might be activated or inhibited by this compound remain unknown.

Enzymatic Inhibition or Activation Profiles

The effect of this compound on enzymatic activity has not been characterized. There is no data available to indicate whether it acts as an inhibitor or activator of any specific enzymes in non-human biological systems.

Gene Expression Modulation Studies in Relevant Biological Systems

While no studies have directly examined the effects of this compound on gene expression, related research on other butyrate forms in invertebrate cells provides a potential area for future investigation. For instance, studies on the effects of sodium butyrate, a well-known histone deacetylase (HDAC) inhibitor, have been conducted in insect cell lines.

One study found that sodium butyrate could decrease the expression of a reporter gene driven by the baculovirus late p10 promoter in Sf9 insect cells. This effect was linked to cell cycle arrest, suggesting an indirect mechanism of gene expression modulation. It is crucial to note that these findings relate to sodium butyrate and cannot be directly extrapolated to this compound, as the chemical structure and properties are different. However, this research highlights that the butyrate moiety can influence gene regulation in invertebrate systems, a mechanism that could potentially be explored for this compound.

Analytical Methodologies for Characterization, Detection, and Quantification of 10 Hydroxydecyl Butyrate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 10-hydroxydecyl butyrate (B1204436), enabling its separation from complex mixtures. The choice of technique is dictated by the volatility of the compound and the required sensitivity of the analysis.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 10-hydroxydecyl butyrate. However, the presence of a free hydroxyl group can lead to peak tailing and potential thermal degradation in the GC inlet and column. To mitigate these issues, derivatization of the hydroxyl group is a common practice prior to GC analysis. rsc.org This involves converting the -OH group into a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether.

A Flame Ionization Detector (FID) can be used for quantification due to its robust and linear response to hydrocarbons. For unambiguous identification, coupling GC with a Mass Spectrometer (MS) is the preferred method. rsc.org GC-MS provides both retention time data and a mass spectrum, which serves as a molecular fingerprint, allowing for high-confidence identification. nih.gov The fragmentation pattern in the mass spectrum can confirm the presence of the butyrate ester and the 10-carbon chain.

| Parameter | Typical Value/Condition |

| Column | DB-1HT or similar non-polar fused-silica capillary column (e.g., 15-30 m x 0.25 mm ID, 0.10-0.25 µm film thickness) nih.gov |

| Injector Temperature | 250-300 °C |

| Oven Program | Initial temp. 100-120 °C, ramp at 10-15 °C/min to 280-320 °C, hold for 5-10 min nih.gov |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

This interactive table provides typical starting parameters for the GC analysis of long-chain hydroxy esters. Actual conditions may need to be optimized.

Liquid chromatography, particularly when coupled with mass spectrometry, is a highly sensitive and specific method for the analysis of this compound, which does not require derivatization. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of separation for compounds of this polarity.

LC-MS allows for the direct analysis of the intact molecule. researchgate.net Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov This technique is invaluable for distinguishing between isomers and providing detailed structural information. researchgate.net

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase column (e.g., 50-150 mm x 2.1-4.6 mm ID, 1.8-5 µm particle size) |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization |

| Flow Rate | 0.2-1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Detection Mode | Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

This interactive table outlines typical parameters for LC-MS analysis of fatty acid esters of hydroxy fatty acids. Method development and optimization are crucial for specific applications.

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that can be used for preliminary screening and monitoring of reactions involving this compound. A sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and the plate is developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

Visualization of the spot corresponding to this compound can be achieved by staining with a general reagent like potassium permanganate (B83412) or by viewing under UV light if a fluorescent indicator is incorporated into the stationary phase. While not a quantitative technique, TLC is useful for quickly assessing the presence of the compound and its purity.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show characteristic signals for the butyrate and the 10-hydroxydecyl moieties.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Chemical Shift (δ) ppm (approx.) | Multiplicity |

|---|---|---|

| CH₃ (butyrate) | 0.94 | triplet |

| CH₂ (butyrate, adjacent to CH₃) | 1.65 | sextet |

| CH₂ (butyrate, adjacent to C=O) | 2.28 | triplet |

| O-CH₂ (decyl chain) | 4.06 | triplet |

| CH₂-OH (decyl chain) | 3.64 | triplet |

| Internal CH₂ (decyl chain) | 1.2-1.6 | multiplet |

This interactive table presents predicted ¹H NMR chemical shifts based on typical values for similar functional groups. pressbooks.pub

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon | Chemical Shift (δ) ppm (approx.) |

|---|---|

| C=O (ester) | 173-174 |

| O-CH₂ (decyl chain) | 64-65 |

| CH₂-OH (decyl chain) | 62-63 |

| CH₂ (butyrate, adjacent to C=O) | 36-37 |

| Internal CH₂ (decyl chain) | 25-33 |

| CH₂ (butyrate, adjacent to CH₃) | 18-19 |

This interactive table presents predicted ¹³C NMR chemical shifts based on typical values for similar structures. azom.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the ester and hydroxyl functional groups, as well as the long alkyl chain.

The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. orgchemboulder.com A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the hydroxyl group. pressbooks.pub Additionally, strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the long alkyl chain.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3200-3600 | Strong, Broad |

| C-H stretch (alkyl) | 2850-2960 | Strong |

| C=O stretch (ester) | 1735-1750 | Strong |

This interactive table shows the expected characteristic infrared absorption bands for the key functional groups in this compound. pressbooks.puborgchemboulder.comacs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides crucial information about the compound's molecular weight and structural features by ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

Electron Ionization (EI) and Chemical Ionization (CI) Techniques

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). massbank.eu This process leads to extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly useful for structural elucidation and library matching.

For this compound, EI-MS would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak or absent due to the high energy of the process. The fragmentation pattern would likely be dominated by cleavages characteristic of butyrate esters. Based on the fragmentation of similar esters like allyl butyrate and ethyl butyrate, key fragments would include: massbank.euhmdb.ca

A prominent peak corresponding to the butyryl cation [CH₃(CH₂)₂CO]⁺ at m/z 71.

A peak from the protonated butyric acid fragment [CH₃(CH₂)₂COOH + H]⁺ at m/z 89.

Fragments resulting from the loss of the butoxy group or parts of the decyl chain.

Table 1: Predicted Key Fragments for this compound in EI-MS

| Predicted Fragment | Mass-to-Charge Ratio (m/z) | Description |

| [CH₃(CH₂)₂CO]⁺ | 71 | Butyryl cation (McLafferty rearrangement product) |

| [C₄H₇O]⁺ | 71 | Acylium ion |

| [C₄H₈O₂ + H]⁺ | 89 | Protonated butyric acid |

| [C₁₀H₂₀O]⁺ | 156 | Decen-1-ol fragment from hydrogen rearrangement |

| [C₁₀H₂₁O]⁺ | 157 | Hydroxydecyl fragment |

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. It involves using a reagent gas to produce ions that then react with the analyte molecule, typically through proton transfer. This method is more likely to produce a prominent protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight of this compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly interfaced with liquid chromatography (LC). They are particularly well-suited for analyzing polar and thermally labile compounds.

For this compound, ESI would typically ionize the molecule by forming adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺. This allows for a clear determination of the molecular weight with minimal fragmentation. ESI is often operated in both positive and negative ion modes. While positive mode would yield the adducts mentioned, negative ion mode could potentially detect the deprotonated molecule [M-H]⁻, although this is less common for esters. Tandem mass spectrometry (MS/MS) can be used with these soft ionization methods to induce and analyze fragmentation for structural confirmation. uea.ac.uk

APCI is suitable for less polar compounds and works by creating a plasma of solvent and analyte ions at atmospheric pressure. Similar to ESI, it would primarily yield a protonated molecule [M+H]⁺ for this compound, providing strong evidence of its molecular weight.

Sample Preparation and Derivatization Strategies for Analytical Applications

Effective sample preparation is critical for accurate and reliable analysis of this compound, especially when it is present in complex biological or environmental matrices. The goal is to isolate the analyte, remove interfering substances, and concentrate it to a level suitable for detection.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This method is used to separate compounds based on their relative solubilities in two different immiscible liquids. For instance, a sample containing this compound could be extracted from an aqueous phase into an organic solvent like diethyl ether. nih.govfrontiersin.org

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to adsorb the analyte from a liquid sample. Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. This technique offers higher recovery and cleaner extracts compared to LLE.

Derivatization is a key strategy employed in the analysis of related compounds like butyric acid to enhance their analytical properties. nih.govplos.org Although this compound is less polar and more volatile than its parent acid, derivatization may still be beneficial, particularly for improving chromatographic behavior and increasing the sensitivity of detection, especially for UV or fluorescence detectors.

Common derivatization strategies that could be adapted for the hydroxyl group of this compound or for the butyrate moiety after hydrolysis include:

Esterification: To improve volatility for Gas Chromatography (GC) analysis.

Reaction with labeling agents: For instance, reacting the hydroxyl group with a UV-absorbing or fluorescent tag. For the butyrate component, derivatizing agents like 3-nitrophenylhydrazine (B1228671) (3NPH) or aniline (B41778) are used to improve ionization efficiency for LC-MS analysis. nih.govplos.org

Quantitative Analysis Techniques and Method Validation

For the quantification of this compound, chromatographic methods coupled with sensitive detectors are the standard approach.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a powerful technique for quantifying this compound. The compound would be separated from other components on a GC column and subsequently detected by a mass spectrometer, which offers high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is another highly effective technique, particularly when derivatization is not performed. uea.ac.uk A reversed-phase HPLC system can separate the compound, which is then quantified using a tandem mass spectrometer (MS/MS). The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. uea.ac.ukresearchgate.net

Method Validation is essential to ensure that the chosen analytical method is reliable, accurate, and reproducible. Key validation parameters, as established in numerous studies on quantitative analysis of related short-chain fatty acids, include: uea.ac.uknih.govplos.orgresearchgate.netresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, often greater than 0.99. uea.ac.ukresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For related butyrate compounds, LOQs can range from the low micromolar (µM) to nanomolar (nM) level depending on the technique. plos.orgnih.gov

Precision: The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD%) for intra-day (within a day) and inter-day (between days) analyses. Typically, RSD values of <15% are considered acceptable. uea.ac.ukresearchgate.netresearchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. Recoveries are typically expected to be within a range of 85-115%. frontiersin.orgresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. nih.gov

Table 2: Typical Method Validation Parameters for Butyrate-Related Compound Analysis

| Parameter | Typical Acceptance Criteria | Reference Example |

| Linearity (r²) | > 0.99 | r² > 0.998 for SCFAs uea.ac.ukresearchgate.net |

| Precision (RSD%) | < 15-20% | Intra-day: <12%; Inter-day: <20% uea.ac.ukresearchgate.net |

| Accuracy (% Recovery) | 85 - 115% | 92% to 120% uea.ac.ukresearchgate.net |

| LOD/LOQ | Method Dependent | LOQ for butyrate: 0.16 μM plos.org |

Applications and Research Utility of 10 Hydroxydecyl Butyrate Non Human, Industrial, Agricultural

Agricultural Pest Management Strategies

The manipulation of insect behavior through chemical signals, or semiochemicals, is a cornerstone of modern, sustainable pest control. These compounds interfere with pest communication, disrupting normal behaviors like mating and locating food sources. bioprotectionportal.com

Semiochemicals are broadly classified as pheromones, which facilitate communication within a single species, and allelochemicals, which mediate interactions between different species. plantprotection.plsemiochemical.com Many insect pheromones are esters, often with specific chain lengths and functional groups that ensure species-specific signaling.

While no specific research to date has identified 10-Hydroxydecyl butyrate (B1204436) as an active semiochemical for a particular insect species, its chemical structure is consistent with molecules known to have such activity. Esters of short-chain fatty acids like butyric acid are common components of insect pheromone blends and plant volatiles that attract insects. The 10-carbon hydroxy-acid backbone provides a specific chain length and a polar functional group that could contribute to the volatility and receptor-binding specificity required for a signaling molecule.

Further research could involve:

Screening: Testing 10-Hydroxydecyl butyrate in electroantennography (EAG) studies across a range of agricultural pests to detect nerve responses.

Behavioral Assays: Conducting wind tunnel or field-trap experiments to determine if the compound acts as an attractant, repellent, or aggregation signal.

Identification: Analyzing volatile collections from insects or host plants to see if this compound or similar structures are naturally present.

The development of synthetic mimics of natural semiochemicals is a significant area of research for creating targeted and environmentally benign pest control agents. bioprotectionportal.com

Integrated Pest Management (IPM) is a multifaceted approach that combines various pest control tactics to minimize economic, health, and environmental risks. plantprotection.pl Semiochemicals are valuable tools within IPM frameworks. bioprotectionportal.com Should this compound be identified as an effective semiochemical, it could be integrated into IPM programs in several ways:

Monitoring: Baited traps containing the compound could be used to detect the presence and population density of a target pest, allowing for precisely timed interventions. plantprotection.pl

Mass Trapping: Deploying a large number of baited traps could remove a significant portion of the pest population from the field. plantprotection.pl

Mating Disruption: Pervasive release of the compound, if it is a sex pheromone component, could confuse males and prevent them from locating females, thereby reducing reproduction. bioprotectionportal.com

The table below illustrates how a hypothetical semiochemical like this compound could fit into an IPM strategy.

| IPM Tactic | Potential Application of this compound | Objective |

| Monitoring | Use as a lure in sticky traps placed at the field perimeter. | Early detection of pest arrival and population size estimation. |

| Mass Trapping | Deployment of traps throughout the crop area. | Reduce pest numbers below the economic injury level. |

| Mating Disruption | Use in slow-release dispensers to permeate the air. | Prevent pest reproduction and subsequent population growth. |

Potential in Agri-Food Science as a Flavor or Aroma Precursor

Short-chain aliphatic esters are volatile molecules responsible for the fruity and pleasant aromas of many foods and beverages. researchgate.net Butyrate esters, in particular, are known for their characteristic fruity scents, such as the pineapple-like aroma of butyl butyrate. researchgate.net The enzymatic synthesis of such esters is of high interest to the food industry as it allows the products to be labeled "natural".